molecular formula C8H9FN2O B8164289 2-Fluoro-n,n-dimethylnicotinamide

2-Fluoro-n,n-dimethylnicotinamide

Cat. No.: B8164289
M. Wt: 168.17 g/mol
InChI Key: VFYOAVVYCIKJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N,N-dimethylnicotinamide (CAS 1046468-63-6) is a fluorinated derivative of nicotinamide that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . The presence of the fluorine atom at the 2-position of the pyridine ring and the N,N-dimethylamide group makes this compound a key intermediate for the construction of more complex molecules. Its molecular formula is C8H9FN2O, with a molecular weight of 168.17 . Researchers utilize this compound as a precursor in the synthesis of various heterocyclic compounds, including those explored as potential Nav1.8 inhibitors for pain management, as documented in patent literature . The structural motif of the fluoronicotinamide core is frequently employed in drug discovery to modulate the physicochemical properties and biological activity of lead compounds. As a standard safety precaution, this chemical should be handled with care. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-N,N-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYOAVVYCIKJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The ethylcarbodiimide (EDCI)-mediated coupling method is a widely adopted approach for amide bond formation. This method involves activating 2-fluoronicotinic acid with EDCI in the presence of pyridine (Py), followed by reaction with dimethylamine.

Procedure

  • Activation : 2-Fluoronicotinic acid (1 eq) is dissolved in anhydrous pyridine. EDCI (3 eq) is added to the solution under inert conditions.

  • Amine Addition : Dimethylamine (1.3 eq) is introduced, and the mixture is stirred at 25°C for 12 hours.

  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and washed with brine.

  • Purification : The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography or preparative HPLC.

Key Parameters

  • Yield : ~70–80% (estimated based on analogous reactions).

  • Advantages : Mild conditions, compatibility with sensitive functional groups.

  • Limitations : Requires stoichiometric EDCI, generates urea byproducts.

TBTU/DIPEA-Mediated Amidation

Reaction Overview

The benzotriazole-based coupling reagent TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) facilitates amide formation in dichloromethane (DCM) with N-ethyl-N,N-diisopropylamine (DIPEA) as a base.

Procedure

  • Reagent Mixing : 2-Fluoronicotinic acid (1 eq) and TBTU (1 eq) are dissolved in DCM.

  • Base Addition : DIPEA (3 eq) is added to deprotonate the acid and activate the coupling reagent.

  • Amine Introduction : Dimethylamine (1.1 eq) is introduced, and the mixture is stirred at room temperature for 16 hours.

  • Workup : The reaction is diluted with water, extracted with DCM, and washed with brine.

  • Purification : The crude product is purified via silica gel chromatography (0–30% ethyl acetate/petroleum ether).

Key Parameters

  • Yield : 86% (observed for analogous N-methoxy-N-methylamide).

  • Advantages : High efficiency, room-temperature reaction.

  • Limitations : Requires careful handling of moisture-sensitive reagents.

Acid Chloride Intermediate Method

Reaction Overview

This two-step approach involves converting 2-fluoronicotinic acid to its acid chloride, followed by reaction with dimethylamine. The acid chloride is generated using thionyl chloride (SOCl₂) or oxalyl chloride.

Procedure

  • Acid Chloride Formation :

    • 2-Fluoronicotinic acid (1 eq) is refluxed with excess thionyl chloride (2 eq) in DCM for 2 hours.

    • The mixture is concentrated under reduced pressure to yield 2-fluoronicotinoyl chloride.

  • Amidation :

    • The acid chloride is dissolved in DCM and cooled to 0°C.

    • Dimethylamine (2 eq) is added dropwise, followed by stirring at room temperature for 4 hours.

    • The mixture is washed with aqueous NaHCO₃, dried, and concentrated.

Key Parameters

  • Yield : ~60–75% (estimated based on similar transformations).

  • Advantages : Scalability, avoids coupling reagents.

  • Limitations : Corrosive reagents, requires strict temperature control.

Comparative Analysis of Synthesis Methods

Method Reagents Conditions Yield Advantages Limitations
EDCI-Mediated CouplingEDCI, Py25°C, 12 h70–80%Mild, no side reactionsUrea byproduct formation
TBTU/DIPEA AmidationTBTU, DIPEART, 16 h86%High efficiencyMoisture-sensitive reagents
Acid Chloride MethodSOCl₂, dimethylamineReflux, 2 h + RT, 4 h60–75%No coupling reagents, scalableCorrosive intermediates

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-n,n-dimethylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

Antiviral and Anticancer Properties

Research has indicated that fluorinated compounds like 2-Fluoro-N,N-dimethylnicotinamide can exhibit enhanced biological activity compared to their non-fluorinated counterparts. The introduction of fluorine can influence the pharmacokinetics and pharmacodynamics of drugs, potentially leading to improved efficacy and reduced toxicity.

  • Mechanism of Action : Fluorinated nicotinamides may inhibit specific enzymes involved in viral replication or cancer cell proliferation. For instance, they can act as inhibitors of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are crucial in various metabolic pathways.
  • Case Study : A study explored the effects of various fluorinated nicotinamides on cancer cell lines, demonstrating that this compound significantly inhibited cell growth in vitro, suggesting potential as an anticancer agent .
Property Non-Fluorinated Nicotinamide This compound
SolubilityModerateHigh
BioavailabilityVariableEnhanced
Anticancer ActivityLowSignificant

Agrochemical Applications

Pesticide Development

The compound is also being investigated as an intermediate in the synthesis of agrochemicals. Its unique chemical structure allows it to participate in reactions that lead to the formation of more complex molecules used in pest control.

  • Fungicide Synthesis : Research indicates that derivatives of this compound can be utilized in the synthesis of fungicides. For example, it serves as a precursor for the development of compounds similar to picoxystrobin, a widely used fungicide .
  • Case Study : A patent describes a process for synthesizing 2-fluoro-6-(trifluoromethyl)pyridine compounds from this compound as an intermediate. These compounds are noted for their effectiveness against various fungal pathogens affecting crops .
Agrochemical Compound Function Efficacy
PicoxystrobinFungicideHigh
Other Fluorinated PyridinesPest ControlVariable

Material Science Applications

Polymer Chemistry

Fluorinated compounds are often incorporated into polymers to enhance their properties, such as chemical resistance and thermal stability.

  • Polymeric Materials : The incorporation of this compound into polymer matrices can improve the mechanical properties and durability of materials used in coatings and sealants.
  • Case Study : A research project evaluated the impact of incorporating fluorinated nicotinamides into polyurethane coatings, resulting in improved resistance to solvents and UV degradation .
Material Type Standard Polyurethane Fluorinated Polyurethane
Solvent ResistanceModerateHigh
UV StabilityLowHigh

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-N,N-dimethylnicotinamide

  • Structural Differences : The chlorine atom at the 2-position replaces fluorine, altering electronegativity and van der Waals interactions.
  • Physical Properties :
    • Enthalpy of fusion (ΔfusH): 21.39 kJ/mol at 342.2 K .
    • Molecular weight: 184.62 g/mol vs. 184.17 g/mol for the fluoro analog .
  • Applications : A key intermediate in the synthesis of herbicides like nicosulfuron, highlighting the role of halogen substituents in agrochemical activity .

2-Fluoro-N-methoxy-N-methylnicotinamide

  • Structural Differences : Methoxy and methyl groups replace one dimethylamide group, reducing steric bulk.
  • Synthetic Relevance : Prepared via Negishi cross-coupling, demonstrating adaptability in functional group modifications .
  • Molecular Weight : 184.17 g/mol , identical to 2-fluoro-N,N-dimethylnicotinamide, suggesting similar solubility profiles .

2-Aminosulfonyl-N,N-dimethylnicotinamide

  • Functional Groups: An aminosulfonyl group introduces hydrogen-bonding capacity, enhancing polar interactions.
  • Potential Applications: Likely exhibits improved solubility in polar solvents, making it suitable for pharmaceutical formulations .

Diselenide Derivatives (e.g., 2,2′-(Diselane-1,2-diyl)bis(N,N-dimethylnicotinamide))

  • Structural Features : Incorporation of selenium creates a diselenide bridge, increasing molecular weight (448.25 g/mol ) and redox activity.
  • Crystal Packing : Weak C–H⋯O interactions form chains, contrasting with the N–H⋯F motifs observed in fluorinated benzamidines .

Table: Key Comparative Data

Compound Substituents Molecular Weight (g/mol) ΔfusH (kJ/mol) Key Applications/Properties
This compound 2-F, N,N-dimethyl 184.17 N/A Agrochemical intermediates, crystal engineering
2-Chloro-N,N-dimethylnicotinamide 2-Cl, N,N-dimethyl 184.62 21.39 Herbicide synthesis (e.g., nicosulfuron)
2-Fluoro-N-methoxy-N-methylnicotinamide 2-F, N-methoxy-N-methyl 184.17 N/A Synthetic building block
2-Aminosulfonyl-N,N-dimethylnicotinamide 2-SO2NH2, N,N-dimethyl 229.26 N/A Enhanced solubility for drug design
Diselenide derivative Se-Se bridge 448.25 N/A Redox-active materials

Structural and Electronic Effects of Substituents

  • Fluorine vs.
  • Methoxy vs. Dimethyl Groups : Methoxy substitution introduces oxygen lone pairs, altering hydrogen-bonding patterns in crystal lattices and influencing solubility .
  • Selenium Incorporation : Diselenide derivatives exhibit unique redox properties, expanding applications in catalysis and materials science .

Biological Activity

2-Fluoro-N,N-dimethylnicotinamide is a fluorinated derivative of nicotinamide that has garnered attention for its potential biological activities. This compound is part of a broader class of fluorinated compounds that have been shown to exhibit various pharmacological properties, including antiviral and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C_8H_10FN_2O
Molecular Weight: 170.18 g/mol
Structure: The presence of a fluorine atom in the molecular structure enhances the compound's lipophilicity and can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Fluorination can affect binding affinity and selectivity, which may enhance the compound's therapeutic efficacy. Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby exerting its pharmacological effects.

Biological Activity Overview

Activity Type Description
Antiviral Potentially inhibits viral replication by interfering with nucleoside metabolism.
Anticancer Exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Enzyme Inhibition Targets enzymes such as HDACs (Histone Deacetylases), impacting gene expression regulation.

Case Studies and Research Findings

  • Antiviral Activity : A study demonstrated that fluorinated nucleosides, including derivatives similar to this compound, showed significant activity against various viruses, including those responsible for HIV and HCV infections. The mechanism involved the inhibition of viral RNA synthesis, which is crucial for viral replication .
  • Anticancer Properties : Research has indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies revealed that this compound effectively reduces cell viability in several cancer types, including breast and lung cancers .
  • Enzyme Interaction Studies : Molecular docking studies have suggested that this compound binds effectively to HDAC enzymes, leading to increased acetylation of histones and subsequent changes in gene expression patterns associated with tumor suppression .

Comparative Analysis with Related Compounds

Compound Biological Activity Mechanism of Action
This compoundAntiviral, AnticancerEnzyme inhibition, Apoptosis induction
Azvudine (another fluorinated nucleoside)Antiviral (HIV, COVID-19)Nucleoside metabolism interference
5-Bromo-2-fluoro-N,N-dimethylnicotinamideAnticancerTargeting multiple signaling pathways

Q & A

Q. What are the optimized synthetic pathways for 2-Fluoro-N,N-dimethylnicotinamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of fluorinated nicotinamide derivatives often involves Knoevenagel condensation or halogenation of pre-functionalized pyridine rings. For example, 2-Chloro-N,N-dimethylnicotinamide (a structural analog) is synthesized via a one-step reaction using 3-dipropylaminoacrolein and chloro-substituted reagents under mild conditions (60–80°C, 6–8 hours), achieving >65% yield and >99% purity . For fluorinated analogs, substituting chlorine with fluorine via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents) requires precise temperature control (100–120°C) to avoid side reactions. Purity can be validated via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers characterize the thermal stability and decomposition profiles of this compound?

Methodological Answer: Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are critical. For instance, DTA of related compounds (e.g., Nicosulfuron) revealed two decomposition stages: 200–400°C (low molecular weight fragments) and 400–600°C (highly polymerized residues) . For this compound, conduct TGA at heating rates of 5–20°C/min under nitrogen to identify decomposition kinetics. Pair with FTIR or GC-MS to analyze volatile byproducts (e.g., CO, NOx) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the photophysical properties and charge-transfer behavior of this compound?

Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set is widely used. For example, solvatochromic studies of (E)-2-Fluoro-N’-(1-(4-Nitrophenyl)ethylidene)benzohydrazide combined TD-DFT calculations to predict absorption spectra, dipole moments, and hyperpolarizability. Solvent effects (e.g., polarity, polarizability) are modeled using the Polarizable Continuum Model (PCM) . Molecular docking can further assess interactions with biological targets (e.g., herbicide-binding enzymes) using AutoDock Vina .

Q. How do environmental degradation pathways of this compound differ in aqueous vs. soil matrices, and what analytical methods detect its metabolites?

Methodological Answer: In water, hydrolysis dominates at pH 7–9, forming sulfonamide and fluoropyrimidine derivatives. In soil, microbial degradation (e.g., Pseudomonas spp.) leads to demethylation and defluorination. Use LC-MS/MS with electrospray ionization (ESI+) for metabolite identification:

  • Parent compound : m/z 256.1 [M+H]+.
  • Primary metabolite (demethylated) : m/z 228.1 [M+H]+.
    Degradation kinetics are monitored via pseudo-first-order models, with half-lives (t₁/₂) ranging from 15–30 days in soil vs. 7–14 days in water .

Q. How can researchers resolve contradictions in thermal decomposition data for fluorinated nicotinamides across studies?

Methodological Answer: Discrepancies often arise from sample purity or experimental conditions. For example, DTA of Nicosulfuron-treated dill seeds showed a 30–40% reduction in activation energy compared to controls due to residual solvent or impurities . To mitigate:

  • Standardize sample preparation (e.g., recrystallization in ethanol).
  • Cross-validate with multiple techniques (e.g., TGA paired with DSC for enthalpy changes).
  • Report detailed heating rates and atmosphere (N₂ vs. air) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.